![molecular formula C19H21FN2O4S B2842601 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922023-86-7](/img/structure/B2842601.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-ethyl-3,3-dimethyl-4-oxo-
Biologische Aktivität
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with a unique structural framework that positions it as a candidate for various biological activities. This article reviews the biological activity of this compound based on available literature, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features an oxazepine ring and a sulfonamide group, which are critical for its biological activity. The molecular formula is C23H27F3N2O4S, indicating a significant degree of complexity that allows for diverse interactions within biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes like carbonic anhydrases, which play essential roles in physiological processes such as pH regulation and fluid balance . This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and cancer.
- Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that are crucial for cellular functions. The specific binding affinity and resultant effects on signaling pathways need further investigation through receptor-ligand interaction studies.
In Vitro Studies
Research has demonstrated that derivatives of sulfonamides exhibit significant inhibitory effects on carbonic anhydrases. For instance, compounds in this class have shown IC50 values in the nanomolar range against these enzymes, indicating potent biological activity .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound A | Carbonic Anhydrase II | 90 |
Compound B | Carbonic Anhydrase IV | 170 |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that compounds with similar structures can effectively suppress cholesterol biosynthesis in animal models. For example, studies showed significant reductions in cholesterol levels following administration of related compounds at doses around 32 mg/kg .
Comparative Analysis
Comparative studies with other oxazepine derivatives reveal unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound X | Benzoxazepine core | Different side chains affecting activity |
Compound Y | Similar oxazepine structure | Varying substituents leading to distinct pharmacological profiles |
The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct chemical and biological properties not found in other similar compounds.
Case Studies and Applications
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For instance:
- Therapeutic Development : The compound's ability to inhibit carbonic anhydrases opens avenues for developing treatments for conditions such as glaucoma and certain types of cancer.
- Drug Design : Its structural features make it a promising candidate for further modification to enhance selectivity and potency against targeted enzymes or receptors.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
Basic
Synthesis involves multi-step reactions, starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Key challenges include:
- Controlled conditions : Inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Q. Which analytical methods are essential for confirming structural identity and purity?
Basic
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituent positions (e.g., fluorine in the 3-fluorobenzenesulfonamide group) .
- Mass Spectrometry (MS) : HRMS to verify molecular weight and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for research-grade material) .
Q. How can reaction conditions be optimized to improve synthetic yield?
Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .
Q. How should researchers address contradictions in crystallographic data during structural elucidation?
Advanced
- Refinement tools : Employ SHELXL for high-resolution data to resolve electron density ambiguities .
- Cross-validation : Compare crystallographic data with spectroscopic results (e.g., NMR NOE correlations) to confirm stereochemistry .
Q. What structural features influence the compound’s biological activity?
Basic
- Tetrahydrobenzooxazepin core : Provides rigidity and influences binding to target proteins .
- 3-Fluorobenzenesulfonamide group : Enhances solubility and mediates hydrogen bonding with biological targets .
Q. What methodologies are used to study the compound’s mechanism of action?
Advanced
- Enzyme kinetics assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases) .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to active sites .
Q. How can solubility challenges in biological assays be mitigated?
Advanced
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Q. How does this compound compare structurally and functionally to analogs?
Advanced
Q. What formulation strategies are recommended for in vitro studies?
Basic
- Stock solutions : Prepare in DMSO (10 mM) and dilute in assay buffer to ≤0.1% DMSO .
- Stability testing : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .
Q. How can computational models predict the compound’s reactivity?
Advanced
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHLTFRODTDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.